molecular formula C4H6N4O B2652635 (NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine CAS No. 1862264-44-5

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2652635
CAS No.: 1862264-44-5
M. Wt: 126.119
InChI Key: LFXBRTFXBAIOTE-UHFFFAOYSA-N
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Description

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some compounds containing triazoles are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, hydroxylamine is known to be thermally unstable and can decompose rapidly at room temperature or when dissolved in hot water .

Preparation Methods

The synthesis of (NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-methyltriazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to (NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine include other triazole derivatives such as:

Properties

IUPAC Name

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-8-5-2-4(7-8)3-6-9/h2-3,9H,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBRTFXBAIOTE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=CC(=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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